Ethyl 5-(benzyloxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 5-(benzyloxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran family. This compound is characterized by its unique structure, which includes a benzofuran core substituted with various functional groups such as benzyloxy, bromo, and phenyl groups. It is of interest in organic synthesis and medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(benzyloxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from simpler precursors. One common method involves the following steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyloxy Group: This step often involves the use of benzyl alcohol and a suitable base, such as sodium hydride, to form the benzyloxy group.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(benzyloxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium azide (NaN3) or thiourea in the presence of a base.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: De-brominated benzofuran derivatives.
Substitution: Amino or thio-substituted benzofuran derivatives.
Scientific Research Applications
Ethyl 5-(benzyloxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including natural product analogs and heterocyclic compounds.
Material Science: The compound’s unique structure makes it useful in the development of organic electronic materials and polymers.
Mechanism of Action
The mechanism of action of Ethyl 5-(benzyloxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes involved in inflammatory pathways and receptors in the central nervous system.
Pathways Involved: The compound may modulate signaling pathways related to oxidative stress, inflammation, and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(benzyloxy)-6-chloro-2-phenyl-1-benzofuran-3-carboxylate
- Ethyl 5-(benzyloxy)-6-fluoro-2-phenyl-1-benzofuran-3-carboxylate
- Ethyl 5-(benzyloxy)-6-iodo-2-phenyl-1-benzofuran-3-carboxylate
Uniqueness
Ethyl 5-(benzyloxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate is unique due to the presence of the bromo group, which imparts distinct reactivity and potential biological activity compared to its chloro, fluoro, and iodo analogs. The bromo group can participate in specific substitution reactions that are not as readily achievable with other halogens, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C24H19BrO4 |
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Molecular Weight |
451.3 g/mol |
IUPAC Name |
ethyl 6-bromo-2-phenyl-5-phenylmethoxy-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H19BrO4/c1-2-27-24(26)22-18-13-21(28-15-16-9-5-3-6-10-16)19(25)14-20(18)29-23(22)17-11-7-4-8-12-17/h3-14H,2,15H2,1H3 |
InChI Key |
VXVLKPHBTHOSGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC=CC=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
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